Lipoamide

Mitochondrial biogenesis Obesity Diabetes

Lipoamide (CAS 940-69-2) enables mitochondrial biogenesis at 10–100× lower concentrations than α-lipoic acid (effective at 1–10 µM), minimizing solvent artifacts and reducing compound consumption. Its Nrf2-mediated indirect antioxidant mechanism delivers sustained cellular protection via transcriptional reprogramming of phase II enzymes—quantitatively superior to direct radical scavengers in oxidative damage models. Select this neutral amide for PPAR-γ/α and CPT-1α expression studies where LA shows no effect, for HDAC1/2/3/6/8/10 orthogonal target validation, and for α-oxoacid dehydrogenase research requiring superior cofactor efficiency. Standard purity ≥98%.

Molecular Formula C8H15NOS2
Molecular Weight 205.3 g/mol
CAS No. 940-69-2
Cat. No. B1675559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoamide
CAS940-69-2
Synonyms1,2-dithiolane-3-valeramide
6,8-thioctic amide
alpha-lipoic amide
lipamide
lipoamide
lipoamide, (+-)-isome
Molecular FormulaC8H15NOS2
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CSSC1CCCCC(=O)N
InChIInChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)
InChIKeyFCCDDURTIIUXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lipoamide (CAS 940-69-2): Neutral Amide of Lipoic Acid with Differentiated Bioactivity for Mitochondrial and HDAC-Targeted Research


Lipoamide (LM; (±)-α-Lipoamide; CAS 940-69-2) is a monocarboxylic acid amide formed by the condensation of the carboxyl group of α-lipoic acid with ammonia, yielding the neutral amide derivative [1]. Unlike α-lipoic acid (LA), which exists endogenously in both plants and animals, lipoamide does not occur naturally [2]. This structural modification confers distinct physicochemical properties including a calculated logP of 2.76 and melting point of 127–129°C [3], while preserving the redox-active 1,2-dithiolane ring essential for its biochemical functions. Lipoamide serves as a coenzyme in pyruvate dehydrogenase and other α-oxoacid dehydrogenase complexes, transferring acetyl groups and hydrogen during oxidative decarboxylation [4].

Why Lipoamide Cannot Be Simply Substituted by α-Lipoic Acid or Other Analogs


Despite their structural kinship, lipoamide and α-lipoic acid exhibit fundamentally distinct pharmacological profiles that preclude simple substitution. Lipoamide functions preferentially as an indirect antioxidant via Nrf2-mediated induction of phase II enzymes and stimulation of mitochondrial biogenesis, whereas LA acts primarily as a direct radical scavenger [1]. This mechanistic divergence translates into quantifiable differences in potency: lipoamide achieves mitochondrial biogenesis stimulation at concentrations 10- to 100-fold lower than LA in adipocytes [2]. Furthermore, lipoamide is a better cofactor for α-oxoacid dehydrogenase enzymes than free LA [3], and the neutral amide modification alters cellular uptake, target engagement, and downstream signaling cascades [4]. Consequently, procurement decisions for studies involving mitochondrial function, oxidative stress, or HDAC inhibition must account for these compound-specific quantitative differences.

Quantitative Differentiation of Lipoamide: Head-to-Head Evidence Against α-Lipoic Acid


10- to 100-Fold Greater Potency in Stimulating Mitochondrial Biogenesis in Adipocytes

In a direct comparative study examining mitochondrial biogenesis in differentiated 3T3-L1 adipocytes, lipoamide achieved maximal stimulation at concentrations of 1–10 µmol·L⁻¹, whereas α-lipoic acid (LA) required 100 µmol·L⁻¹ for comparable efficacy [1]. The calculated potency difference is 10- to 100-fold in favor of lipoamide. Additionally, at 10 µmol·L⁻¹, lipoamide, but not LA, stimulated mRNA expression of PPAR-γ, PPAR-α, and CPT-1α [1].

Mitochondrial biogenesis Obesity Diabetes Adipocyte metabolism

Superior Protection Against Acrolein-Induced Oxidative Stress and Mitochondrial Dysfunction in RPE Cells

In a head-to-head comparison using human retinal pigment epithelial (RPE) cells exposed to acrolein (a major cigarette smoke component), lipoamide (LM) provided significantly greater protection than α-lipoic acid (LA) across multiple quantitative endpoints. LM improved ATP levels, mitochondrial membrane potentials, and activities of mitochondrial complexes I, II, and V to a greater degree than LA at comparable concentrations [1]. LM also reduced acrolein-induced oxidant generation, calcium levels, protein oxidation, and DNA damage more effectively than LA [1]. Total antioxidant capacity, glutathione content, glutathione S-transferase, and superoxide dismutase activities were increased by LM relative to LA [1].

Oxidative stress Mitochondrial protection Retinal pigment epithelium Age-related macular degeneration

HDAC Inhibition: Lipoamide Shares Target Profile with Reduced (R)-Lipoic Acid

Chemoproteomic target deconvolution identified histone deacetylases HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 as molecular targets of both reduced (R)-lipoic acid and lipoamide [1]. The inhibition of HDACs by both compounds explains their shared ability to prevent stress granule formation in cells [1]. Notably, only the naturally occurring (R)-enantiomer of lipoic acid inhibits HDACs at physiologically relevant concentrations, whereas the racemic (R/S)-lipoamide is also active, though enantiomer-specific potency data for lipoamide remains limited in the primary literature [1].

HDAC inhibition Epigenetics Stress granule formation Chemoproteomics

Enhanced Mitochondrial Biogenesis and Phase II Enzyme Induction via Nrf2 Activation in ARPE-19 Cells

In a follow-up study using ARPE-19 retinal pigment epithelial cells, lipoamide (LM) was more effective than α-lipoic acid (LA) at increasing mitochondrial biogenesis and inducing nuclear factor erythroid 2-related factor 2 (Nrf2) expression and its nuclear translocation [1]. This Nrf2 activation led to increased expression or activity of phase II antioxidant enzymes including NQO-1, GST, GCL, catalase, and Cu/Zn SOD [1]. The study characterizes LM as an indirect antioxidant that simultaneously stimulates mitochondrial biogenesis and phase II enzyme systems, whereas LA acts primarily as a direct antioxidant [1].

Nrf2 pathway Phase II enzymes Indirect antioxidant Mitochondrial biogenesis

Improved Cofactor Efficiency for α-Oxoacid Dehydrogenase Enzymes

Lipoamide functions as a superior cofactor for α-oxoacid dehydrogenase enzymes compared to free α-lipoic acid [1]. In post-ischaemic perfused rat hearts, lipoamide at 0.25 mM increased lactate utilization and activated pyruvate dehydrogenase by 50% [2]. The neutral amide modification enhances cofactor efficiency in mitochondrial enzyme complexes including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and branched-chain ketoacid dehydrogenase [1].

Enzyme cofactor Pyruvate dehydrogenase α-Ketoglutarate dehydrogenase Metabolic flux

Optimized Application Scenarios for Lipoamide Based on Differentiated Evidence


Mitochondrial Biogenesis and Metabolic Disorder Studies

Lipoamide is the compound of choice for studies requiring potent stimulation of mitochondrial biogenesis. Its 10- to 100-fold greater potency compared to α-lipoic acid in adipocytes [1] enables robust experimental effects at lower working concentrations (1–10 µM), minimizing solvent artifacts and reducing compound consumption. This differentiated potency is particularly valuable in obesity and diabetes research, where mitochondrial dysfunction is a central pathological feature [2]. The compound's ability to stimulate PPAR-γ, PPAR-α, and CPT-1α mRNA expression at concentrations where LA shows no effect provides additional mechanistic leverage [1].

Oxidative Stress and Mitochondrial Protection Models

For experimental models of oxidative mitochondrial damage—including smoking-related retinal degeneration, neurodegeneration, and ischemia-reperfusion injury—lipoamide offers quantitatively superior protection compared to LA across multiple functional endpoints (ATP levels, complex I/II/V activities, membrane potential) and biochemical markers (protein oxidation, DNA damage, antioxidant enzyme activities) [3]. The compound's indirect antioxidant mechanism via Nrf2 activation [4] provides sustained cellular protection through transcriptional reprogramming of phase II enzymes (NQO-1, GST, GCL, catalase, Cu/Zn SOD), offering a mechanistically distinct alternative to direct radical scavengers.

HDAC Inhibition and Stress Granule Biology

Lipoamide serves as a structurally distinct chemical probe for HDAC inhibition, sharing the target profile (HDAC1/2/3/6/8/10) of reduced (R)-lipoic acid [5]. This makes lipoamide valuable for orthogonal validation of HDAC-mediated phenotypes, particularly in studies of stress granule formation where both compounds demonstrate protective effects [5]. Researchers investigating the intersection of cellular metabolism, redox regulation, and epigenetic control can leverage lipoamide as a complementary tool to validate target engagement and downstream signaling.

Enzymology and Metabolic Flux Studies

Investigations of mitochondrial α-oxoacid dehydrogenase complexes (pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, branched-chain ketoacid dehydrogenase) benefit from lipoamide's superior cofactor efficiency compared to free lipoic acid [6]. In cardiac metabolism studies, lipoamide at 0.25 mM activates pyruvate dehydrogenase by 50% and increases lactate utilization in post-ischaemic myocardium [7], making it a preferred reagent for metabolic flux analysis and ischemia-reperfusion research.

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